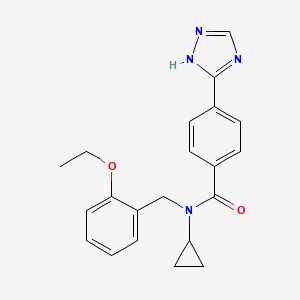![molecular formula C16H20ClN3O3 B5901813 2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5901813.png)
2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide, also known as CGP 7930, is a selective antagonist of the GABAB receptor. It was first synthesized in 1996 by researchers at Novartis Pharma AG. Since then, CGP 7930 has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930 acts as a competitive antagonist of the GABAB receptor. It binds to the receptor at the same site as the endogenous ligand, gamma-aminobutyric acid (GABA), and prevents GABA from binding and activating the receptor. This results in a decrease in the inhibitory signaling mediated by GABAB receptors.
Biochemical and Physiological Effects:
The inhibition of GABAB receptor signaling by 2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930 has been shown to have a variety of biochemical and physiological effects. In particular, 2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930 has been shown to enhance the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction. 2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930 has also been shown to reduce the perception of pain in animal models, suggesting its potential as a treatment for chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930 is its selectivity for the GABAB receptor, which allows for more precise investigation of the role of this receptor in various physiological processes. However, one limitation of 2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930 is its relatively low potency, which may require higher concentrations to achieve the desired effect. Additionally, 2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930 has a relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for research on 2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930. One area of interest is the development of more potent and selective GABAB receptor antagonists for use in scientific research and potential therapeutic applications. Additionally, further investigation of the role of GABAB receptors in addiction and pain perception may lead to the development of new treatments for these conditions. Finally, the potential use of 2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930 as a tool for investigating the role of GABAB receptors in other physiological processes, such as memory and learning, warrants further study.
Méthodes De Synthèse
The synthesis of 2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930 involves a multi-step process that begins with the reaction of 3-chlorophenol with ethyl chloroacetate to form 2-(3-chlorophenoxy)ethyl acetate. This intermediate is then reacted with sodium azide and propylamine to form 2-(3-chlorophenoxy)-N-ethyl-N-propylacetamide. Finally, the oxadiazole ring is formed by reacting the intermediate with acetic anhydride and sodium azide in the presence of sulfuric acid.
Applications De Recherche Scientifique
2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930 has been used in a variety of scientific research applications, including the study of GABAB receptor function and the development of new therapeutic agents for neurological and psychiatric disorders. In particular, 2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930 has been shown to be a useful tool for investigating the role of GABAB receptors in pain perception, addiction, and anxiety.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c1-3-6-15-18-14(19-23-15)10-20(4-2)16(21)11-22-13-8-5-7-12(17)9-13/h5,7-9H,3-4,6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMXSLTXOCWWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)CN(CC)C(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(acetylamino)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5901736.png)
![4-(4-ethoxy-3-methylphenyl)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide](/img/structure/B5901741.png)
![3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide](/img/structure/B5901742.png)
![{[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5901755.png)
![1-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylmethanamine](/img/structure/B5901769.png)
![(1R,9aR)-1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B5901773.png)
![2-(1-{[1-(spiro[2.4]hept-1-ylcarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B5901787.png)
![N-(3-methoxybenzyl)-N-(2-methoxyethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5901795.png)
![1-(3-fluorobenzyl)-4-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5901799.png)
![N-(1-methyl-1H-pyrazol-5-yl)-2-[3-(4-methyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5901805.png)

![2,2-dimethyl-5-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)pentan-1-ol](/img/structure/B5901820.png)
![N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine](/img/structure/B5901831.png)
![N-(4-{[3-(acetylamino)propanoyl]amino}-2-methoxyphenyl)-3-methylbutanamide](/img/structure/B5901846.png)